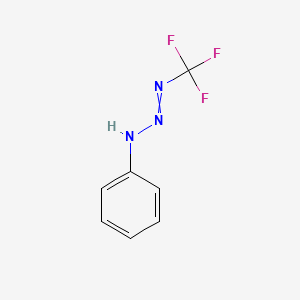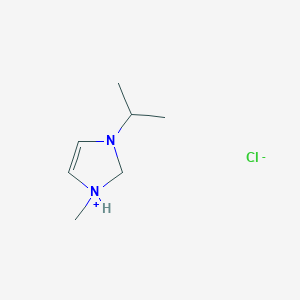
2-Carboxyethene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carboxyethene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyethene-1-diazonium typically involves the diazotization of an amino acid precursor. The process begins with the reaction of an amino acid with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction conditions usually require low temperatures to stabilize the diazonium ion formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration, ensuring high yields and purity of the diazonium salt. The use of automated systems also minimizes the risk of decomposition, which is a common issue with diazonium compounds.
化学反応の分析
Types of Reactions
2-Carboxyethene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with aromatic compounds to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI).
Coupling Reactions: These reactions often involve phenols or aromatic amines as coupling partners.
Major Products
Substitution Reactions: Products include halogenated compounds, phenols, and nitriles.
Coupling Reactions: The major products are azo compounds, which are widely used as dyes and pigments.
科学的研究の応用
2-Carboxyethene-1-diazonium has several applications in scientific research:
作用機序
The mechanism of action of 2-Carboxyethene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, readily reacting with nucleophiles to form new chemical bonds. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with an aromatic compound, resulting in the formation of azo compounds .
類似化合物との比較
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with a benzene ring instead of a carboxyethene group.
p-Toluenediazonium Chloride: Contains a methyl group attached to the benzene ring, offering different reactivity and applications.
Uniqueness
2-Carboxyethene-1-diazonium is unique due to the presence of the carboxyethene group, which imparts different reactivity compared to other diazonium salts. This unique structure allows for specific applications in the synthesis of carboxylated azo compounds and the functionalization of biomolecules and nanomaterials .
特性
CAS番号 |
137433-93-3 |
|---|---|
分子式 |
C3H3N2O2+ |
分子量 |
99.07 g/mol |
IUPAC名 |
3-hydroxy-3-oxoprop-1-ene-1-diazonium |
InChI |
InChI=1S/C3H2N2O2/c4-5-2-1-3(6)7/h1-2H/p+1 |
InChIキー |
WZSPFWIGMZWWEM-UHFFFAOYSA-O |
正規SMILES |
C(=C[N+]#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
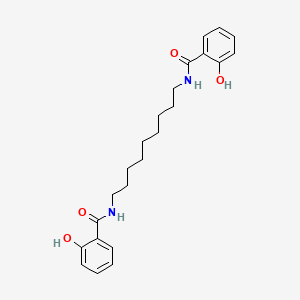
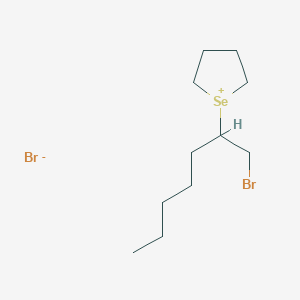
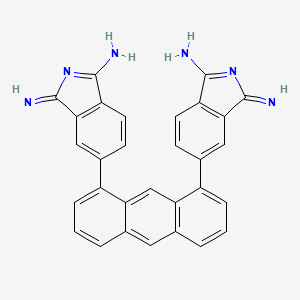
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)

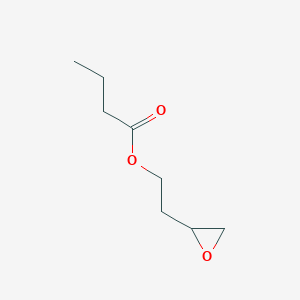
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
oxophosphanium](/img/structure/B14287657.png)
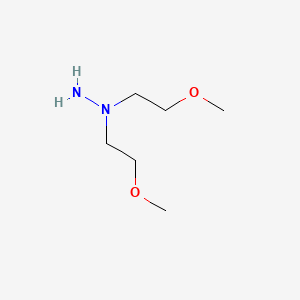
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
